molecular formula C11H11NO3 B12901740 5-Oxo-3-phenyloxolane-3-carboxamide CAS No. 65939-71-1

5-Oxo-3-phenyloxolane-3-carboxamide

Cat. No.: B12901740
CAS No.: 65939-71-1
M. Wt: 205.21 g/mol
InChI Key: IPVFUIPKAIDTCC-UHFFFAOYSA-N
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Description

5-oxo-3-phenyltetrahydrofuran-3-carboxamide is an organic compound with a molecular formula of C11H11NO3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a phenyl group, a carboxamide group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with a suitable amine to form an amide intermediate, which is then cyclized under acidic or basic conditions to yield the target compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-oxo-3-phenyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-oxo-3-phenyltetrahydrofuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-2-phenyltetrahydrofuran-3-carboxylic acid
  • 5-oxo-3-phenylpyrrolidine-3-carboxamide
  • 5-oxo-3-phenylpyrrolidine-2-carboxamide

Uniqueness

5-oxo-3-phenyltetrahydrofuran-3-carboxamide is unique due to its specific structural features, such as the presence of both a phenyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

65939-71-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-oxo-3-phenyloxolane-3-carboxamide

InChI

InChI=1S/C11H11NO3/c12-10(14)11(6-9(13)15-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)

InChI Key

IPVFUIPKAIDTCC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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